3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 4-methylphenoxyacetyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:
Formation of 4-Methylphenoxyacetic Acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation Reaction: The 4-methylphenoxyacetic acid is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the 4-methylphenoxyacetyl chloride.
Amidation Reaction: The 4-methylphenoxyacetyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base, such as triethylamine, to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid
- 3,3’-Methanediylbis(6-{[(3-methylphenoxy)acetyl]amino}benzoic acid)
Uniqueness
3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
82157-40-2 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-11-5-7-14(8-6-11)21-10-15(18)17-13-4-2-3-12(9-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
UWZUSSHEYVXDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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